molecular formula C10H13BO4 B8252263 (3-(Ethoxycarbonyl)-5-methylphenyl)boronic acid

(3-(Ethoxycarbonyl)-5-methylphenyl)boronic acid

Cat. No.: B8252263
M. Wt: 208.02 g/mol
InChI Key: CBFZBVXLKTYFRQ-UHFFFAOYSA-N
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Description

(3-(Ethoxycarbonyl)-5-methylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with an ethoxycarbonyl group and a methyl group. This compound is of interest in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Ethoxycarbonyl)-5-methylphenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the palladium-catalyzed borylation of 3-(ethoxycarbonyl)-5-methylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of boronic acids often employs similar catalytic processes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(3-(Ethoxycarbonyl)-5-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.

    Esterification: The boronic acid can react with alcohols to form boronate esters.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Hydrogen peroxide or other peroxides.

    Esterification: Alcohols and acid catalysts.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Esterification: Boronate esters.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(Ethoxycarbonyl)-5-methylphenyl)boronic acid is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions in both chemical and biological contexts. The presence of the ethoxycarbonyl group can enhance its solubility and stability, while the methyl group can provide steric hindrance that affects its reactivity in certain reactions .

Properties

IUPAC Name

(3-ethoxycarbonyl-5-methylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO4/c1-3-15-10(12)8-4-7(2)5-9(6-8)11(13)14/h4-6,13-14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFZBVXLKTYFRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)C(=O)OCC)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.02 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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